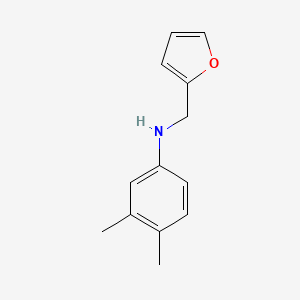

N-(furan-2-ylmethyl)-3,4-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(furan-2-ylmethyl)-3,4-dimethylaniline” is a compound that contains a furan ring and an aniline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Aniline is an organic compound with the formula C6H5NH2. It consists of a benzene ring attached to an amino group .

Synthesis Analysis

While specific synthesis methods for “N-(furan-2-ylmethyl)-3,4-dimethylaniline” are not available, similar compounds have been synthesized using various methods. For instance, amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .

Scientific Research Applications

Photochemical Synthesis

N-(furan-2-ylmethyl)-3,4-dimethylaniline is used in photochemical reactions. For example, Guizzardi et al. (2000) demonstrated the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles via photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan derivatives. The reaction is characterized by high regio- and chemoselectivity, making it significant for synthesizing specific heterocyclic compounds (Guizzardi et al., 2000).

Reactions with Dienophiles

N-(furan-2-ylmethyl)-3,4-dimethylaniline is involved in reactions with dienophiles. Mironov et al. (2016) studied its reactions with various dienophiles, leading to the formation of diverse compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones. This work highlights its utility in organic synthesis and the potential to create novel compounds (Mironov et al., 2016).

Biomass Conversion

In biomass conversion research, N-(furan-2-ylmethyl)-3,4-dimethylaniline is significant. Román-Leshkov et al. (2006) developed a process for converting fructose to 5-hydroxymethylfurfural, a potential substitute for petroleum-based building blocks. This research is crucial for sustainable chemistry and the development of biodegradable materials (Román-Leshkov et al., 2006).

Maillard Reaction Studies

Hofmann (1998) explored the role of N-(furan-2-ylmethyl)-3,4-dimethylaniline in the Maillard reaction. This reaction is vital in food chemistry, affecting the flavor and color of cooked foods. The study contributes to understanding the chemical processes behind food preparation and preservation (Hofmann, 1998).

Catalysis in Hydrogenation

Nakagawa et al. (2013) researched the catalytic reduction of biomass-derived furanic compounds with hydrogen, where N-(furan-2-ylmethyl)-3,4-dimethylaniline played a role. This study is significant for green chemistry, exploring sustainable methods for producing chemicals from renewable resources (Nakagawa et al., 2013).

Sensor Development

Kumar et al. (2015) investigated the photophysical properties of compounds derived from N-(furan-2-ylmethyl)-3,4-dimethylaniline. Their research found potential applications in developing sensors for metal ions, particularly aluminum. Such sensors are essential in environmental monitoring and industrial processes (Kumar et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXKYWDKBVGKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3,4-dimethylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)

![2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2999795.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)

![Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2999811.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)

![N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2999815.png)